molecular formula C25H43NO B14019106 n-(4-Methylphenyl)octadecanamide CAS No. 52097-69-5

n-(4-Methylphenyl)octadecanamide

Cat. No.: B14019106
CAS No.: 52097-69-5
M. Wt: 373.6 g/mol
InChI Key: LZQFKVOQGGHIFG-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)octadecanamide: is an organic compound with the molecular formula C25H43NO and a molecular weight of 373.33 g/mol . It is a derivative of octadecanamide, where the amide nitrogen is substituted with a 4-methylphenyl group. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)octadecanamide typically involves the reaction of octadecanoic acid (stearic acid) with 4-methylphenylamine (p-toluidine) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

C18H36O2+C7H9NDCCC25H43NO+H2O\text{C18H36O2} + \text{C7H9N} \xrightarrow{\text{DCC}} \text{C25H43NO} + \text{H2O} C18H36O2+C7H9NDCC​C25H43NO+H2O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)octadecanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The aromatic ring in the 4-methylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

    Substitution: HNO3, Br2, in the presence of catalysts or under specific temperature conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(4-Methylphenyl)octadecanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and material science.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)octadecanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, its amide group can form hydrogen bonds with active sites of enzymes, modulating their activity. The aromatic ring can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

N-(4-Methylphenyl)octadecanamide can be compared with other similar compounds, such as:

    N-octadecanamide: Lacks the 4-methylphenyl group, making it less hydrophobic and less reactive in aromatic substitution reactions.

    N-(4-Chlorophenyl)octadecanamide: Contains a chlorine substituent instead of a methyl group, which can significantly alter its chemical reactivity and biological activity.

    N-(4-Nitrophenyl)octadecanamide: The nitro group introduces electron-withdrawing effects, making the compound more susceptible to reduction reactions.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological activities.

Properties

CAS No.

52097-69-5

Molecular Formula

C25H43NO

Molecular Weight

373.6 g/mol

IUPAC Name

N-(4-methylphenyl)octadecanamide

InChI

InChI=1S/C25H43NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(27)26-24-21-19-23(2)20-22-24/h19-22H,3-18H2,1-2H3,(H,26,27)

InChI Key

LZQFKVOQGGHIFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C

Origin of Product

United States

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